molecular formula C20H25F2N7O3 B10856957 PI3K-IN-30

PI3K-IN-30

Cat. No.: B10856957
M. Wt: 449.5 g/mol
InChI Key: DTTGBWQUOGWGMZ-UHFFFAOYSA-N
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Description

PI3K-IN-30 is a compound that acts as an inhibitor of phosphoinositide 3-kinase (PI3K). Phosphoinositide 3-kinases are a family of enzymes involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. These enzymes play a crucial role in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-30 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-30 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

PI3K-IN-30 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in various cellular processes.

    Biology: Employed in research to understand the molecular mechanisms underlying cell growth, proliferation, and survival.

    Medicine: Investigated as a potential therapeutic agent for the treatment of cancer and other diseases characterized by dysregulated PI3K signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway

Mechanism of Action

PI3K-IN-30 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin signaling pathway, leading to decreased cellular proliferation and increased cellular death. The compound specifically targets the catalytic subunit of PI3K, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting the growth and survival of cancer cells .

Comparison with Similar Compounds

PI3K-IN-30 is unique compared to other PI3K inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:

These compounds share a common target but differ in their specificity, efficacy, and safety profiles. This compound’s unique structure allows for selective inhibition of specific PI3K isoforms, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C20H25F2N7O3

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-methoxyethyl)amino]ethanol

InChI

InChI=1S/C20H25F2N7O3/c1-31-11-7-27(6-10-30)18-24-19(28-8-12-32-13-9-28)26-20(25-18)29-15-5-3-2-4-14(15)23-17(29)16(21)22/h2-5,16,30H,6-13H2,1H3

InChI Key

DTTGBWQUOGWGMZ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCO)C1=NC(=NC(=N1)N2CCOCC2)N3C4=CC=CC=C4N=C3C(F)F

Origin of Product

United States

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